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Introduction

DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine
kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine
kinases and its overexpression and activation are implicated in tumor progression, metastasis,
and the development of therapeutic resistance in various cancers.[3] Notably, AXL signaling
has been identified as a key mechanism of acquired resistance to epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DS-
1205b has demonstrated significant preclinical activity in inhibiting AXL, thereby overcoming
EGFR-TKI resistance and suppressing tumor growth. This technical guide provides an in-depth
overview of the pharmacological data and experimental methodologies related to DS-1205b.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for DS-1205b.
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Table 2: IC50 Values of EGFR TKiIs in Parental and Resistant HCC827 NSCLC Cells

Core Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

Obijective: To determine the 50% inhibitory concentration (IC50) of DS-1205b against AXL and
other kinases.

Methodology:

e The kinase inhibitory activity of DS-1205b against AXL, MER, MET, and TRKA kinases was
assessed using a mobility shift assay.

¢ Recombinant human AXL, MER, MET, and TRKA proteins were used in the assay.

e DS-1205b, dissolved in dimethyl sulfoxide (DMSO), was added to the kinase solution and
incubated at room temperature for 20 minutes.
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e The kinase reaction was initiated by the addition of ATP to a final concentration of 1 mM,
which approximates physiological conditions.

e The reaction plates were then incubated at 28°C for 45 minutes.
e The degree of kinase inhibition was determined using the LabChip EZ Reader.
e The IC50 value was calculated from the resulting inhibition curve.

o A broader kinase selectivity panel of 161 kinases was also evaluated using a similar mobility
shift assay format.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of DS-1205b on AXL-mediated cell migration.
Methodology:

o A Boyden chamber assay, a widely accepted method for evaluating cell migration, was
utilized.

o AXL-overexpressing NIH3T3 cells were used for this experiment.
e The upper chamber of the transwell insert was seeded with the cells in serum-free media.

o The lower chamber contained media with human GAS6 (hGAS6), the ligand for AXL, acting
as a chemoattractant.

e DS-1205b at various concentrations was added to the upper chamber with the cells.

e The cells were incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator,
allowing for migration through the porous membrane of the transwell insert.

o Following incubation, non-migrated cells on the upper surface of the membrane were
removed.

o Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with
crystal violet or DAPI).
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e The number of migrated cells was quantified by imaging and counting the stained cells.

e The half-maximal effective concentration (EC50) for the inhibition of cell migration was then
determined.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Objective: To assess the in vivo antitumor efficacy of DS-1205b, alone and in combination with
EGFR TKis.

Methodology:

The HCC827 human NSCLC cell line, which harbors an EGFR mutation, was used to
establish the xenograft model.

Female athymic nude mice were subcutaneously inoculated with HCC827 cells in the flank.
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm3).

The mice were then randomized into different treatment groups: vehicle control, DS-1205b
alone, EGFR-TKI (erlotinib or osimertinib) alone, and the combination of DS-1205b and an
EGFR-TKI.

DS-1205b was administered orally.

Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated
using the formula: (length x width2)/2.

Body weight and the general health of the mice were also monitored.

The antitumor effect was evaluated by comparing the tumor growth inhibition between the
different treatment groups.

To investigate the effect on acquired resistance, treatment was continued long-term to
observe any delay in the onset of resistance in the combination therapy groups compared to
the EGFR-TKI monotherapy groups.
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AXL-mediated bypass of EGFR-TKI inhibition.

Experimental Workflow for In Vivo Xenograft Studies
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Workflow for NSCLC xenograft model studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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